molecular formula C13H12BrN B14026179 3-Bromo-5-(4-methylbenzyl)pyridine

3-Bromo-5-(4-methylbenzyl)pyridine

Cat. No.: B14026179
M. Wt: 262.14 g/mol
InChI Key: TYZSLCKCLJCBRM-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-methylbenzyl)pyridine: is an organic compound with the molecular formula C13H12BrN and a molecular weight of 262.15 g/mol . This compound is characterized by a pyridine ring substituted with a bromine atom at the 3-position and a 4-methylbenzyl group at the 5-position. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-5-(4-methylbenzyl)pyridine typically involves the bromination of 5-(4-methylbenzyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions:

3-Bromo-5-(4-methylbenzyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

3-Bromo-5-(4-methylbenzyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology:

In biological research, this compound is used to study the effects of brominated pyridines on biological systems. It can be used as a ligand in the development of new drugs targeting specific enzymes or receptors .

Medicine:

Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of dyes, pigments, and other functional materials .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-methylbenzyl)pyridine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to specific biological effects .

Comparison with Similar Compounds

  • 3-Bromo-5-(4-chlorobenzyl)pyridine
  • 3-Bromo-5-(4-fluorobenzyl)pyridine
  • 3-Bromo-5-(4-methoxybenzyl)pyridine

Comparison:

Compared to its analogs, 3-Bromo-5-(4-methylbenzyl)pyridine is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance lipophilicity and potentially improve the compound’s ability to interact with hydrophobic pockets in biological targets .

Properties

Molecular Formula

C13H12BrN

Molecular Weight

262.14 g/mol

IUPAC Name

3-bromo-5-[(4-methylphenyl)methyl]pyridine

InChI

InChI=1S/C13H12BrN/c1-10-2-4-11(5-3-10)6-12-7-13(14)9-15-8-12/h2-5,7-9H,6H2,1H3

InChI Key

TYZSLCKCLJCBRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC(=CN=C2)Br

Origin of Product

United States

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